molecular formula C11H11BrO2 B437943 3-bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one CAS No. 91065-80-4

3-bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B437943
CAS No.: 91065-80-4
M. Wt: 255.11g/mol
InChI Key: ZOMRTKQASGRNSL-UHFFFAOYSA-N
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Description

3-bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a bromine atom at the third position and two methyl groups at the second position of the chromenone ring, making it a unique derivative of chromenone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves the bromination of 2,2-dimethyl-2,3-dihydro-4H-chromen-4-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used, usually in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, and amino derivatives of the original compound.

    Oxidation Reactions: Products include quinones and other oxidized forms.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

3-bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the chromenone ring structure play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydro-4H-chromen-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-chloro-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    3-iodo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one: Contains an iodine atom, which can affect its reactivity and biological properties.

Uniqueness

The presence of the bromine atom in 3-bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one makes it unique compared to its analogs. Bromine’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.

Properties

CAS No.

91065-80-4

Molecular Formula

C11H11BrO2

Molecular Weight

255.11g/mol

IUPAC Name

3-bromo-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C11H11BrO2/c1-11(2)10(12)9(13)7-5-3-4-6-8(7)14-11/h3-6,10H,1-2H3

InChI Key

ZOMRTKQASGRNSL-UHFFFAOYSA-N

SMILES

CC1(C(C(=O)C2=CC=CC=C2O1)Br)C

Canonical SMILES

CC1(C(C(=O)C2=CC=CC=C2O1)Br)C

Origin of Product

United States

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